1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone
Description
The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone is a heterocyclic molecule featuring a triazolopyrimidine core linked to a piperazine ring and substituted ethanone moiety. Its structure includes:
- Triazolopyrimidine scaffold: A fused bicyclic system with a 4-ethoxyphenyl substituent at position 2.
- Piperazine linker: Connects the triazolopyrimidine to the ethanone group.
- Ethanone side chain: Modified with a 4-methoxyphenoxy group.
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O4/c1-3-35-20-6-4-18(5-7-20)32-25-23(28-29-32)24(26-17-27-25)31-14-12-30(13-15-31)22(33)16-36-21-10-8-19(34-2)9-11-21/h4-11,17H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDKHQRNYSASTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the attachment of the ethoxy and methoxy-substituted aromatic rings via etherification reactions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the ether linkages, yielding the corresponding phenols and other products.
Scientific Research Applications
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving triazolopyrimidine derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to certain biological macromolecules, modulating their activity. The piperazine ring and aromatic substituents may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural analogues and their differentiating features are summarized below:
Key Observations :
- Substituent Position: The target compound’s 4-methoxyphenoxy group (para-substitution) may improve planar alignment with biological targets compared to the ortho-substituted analog in , which could introduce steric hindrance.
- Electron-Donating vs. Withdrawing Groups : The 4-ethoxy and 4-methoxy groups (electron-donating) likely enhance solubility relative to the trifluoromethyl group (electron-withdrawing) in , which may improve metabolic stability but reduce aqueous solubility.
- Piperazine Flexibility : The piperazine linker, common across all analogs, provides conformational flexibility for target binding .
Challenges :
- Regioselectivity in triazolopyrimidine functionalization.
- Steric hindrance during coupling of bulky substituents (e.g., 4-ethoxyphenyl).
Physicochemical Properties
Note: The target compound’s balanced lipophilicity (LogP ~3.2) may favor membrane permeability and oral bioavailability compared to and .
Biological Activity
The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H29N9O3
- Molecular Weight : 447.54 g/mol
- CAS Number : 1448694-02-7
The structure features a triazolo-pyrimidine core linked to a piperazine moiety, which is known for enhancing bioactivity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the triazolo-pyrimidine class. For instance:
- Mechanism : These compounds often induce apoptosis in cancer cells by activating pathways involving P53 and caspases. In vitro studies have shown that derivatives can significantly reduce cell viability in breast cancer (MCF-7) and lung carcinoma cell lines.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 11i | 9.1 | MCF-7 |
| 11d | <10 | MDA-MB-231 |
This data indicates that the compound may exhibit superior efficacy compared to traditional chemotherapeutics like Erlotinib in certain contexts .
Antimicrobial Activity
The compound has also shown promising results against various bacterial strains. Research indicates that derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory effects of triazolo derivatives have been documented in several studies. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory disorders.
Case Studies
- Breast Cancer Study : A study evaluated the effects of a related triazolo-pyrimidine derivative on MCF-7 cells. The compound induced significant apoptosis by upregulating pro-apoptotic factors (Bax, caspase-3) while downregulating anti-apoptotic factors (Bcl2).
- Antimicrobial Efficacy : In a screening of various derivatives against bacterial strains, one derivative exhibited an MIC lower than standard antibiotics, suggesting its potential as an alternative treatment option.
Q & A
Q. How can computational tools enhance experimental design for this compound’s derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
